molecular formula C5H9NO B1396133 trans-6-Amino-3-oxabicyclo[3.1.0]hexane CAS No. 1048962-48-6

trans-6-Amino-3-oxabicyclo[3.1.0]hexane

Cat. No.: B1396133
CAS No.: 1048962-48-6
M. Wt: 99.13 g/mol
InChI Key: UVMHKNOMRGEMLC-NGQZWQHPSA-N
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Description

Chemical Classification and Nomenclature

This compound belongs to the class of heterocyclic organic compounds known as oxabicycloalkanes, specifically featuring a bicyclo[3.1.0]hexane core structure with an oxygen atom incorporated into the ring system. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions, with the bicyclo[3.1.0]hexane designation indicating a six-membered bicyclic system where the two rings share a common edge consisting of one carbon atom. The numerical descriptor [3.1.0] specifies that the bicyclic system contains three carbon atoms in one bridge, one carbon atom in another bridge, and zero carbon atoms in the third bridge, creating the characteristic cyclopropane-fused structure.

The compound is classified as an amino alcohol due to the presence of both an amino group and a hydroxyl group within its structure. According to PubChem databases, the compound has the molecular formula C₅H₉NO with an average molecular mass of 99.133 daltons. The Chemical Abstracts Service registry number for the free base form is 724701-02-4, while the hydrochloride salt form carries the registry number 1048962-49-7. Alternative nomenclature systems may refer to this compound as 3-oxabicyclo[3.1.0]hexan-6-amine, emphasizing the position of the amino functional group at the 6-position of the bicyclic framework.

The stereochemical designation "trans" is crucial for understanding the spatial arrangement of substituents in this compound. In the context of bicyclo[3.1.0]hexane systems, the trans configuration refers to the relative stereochemistry of the amino group with respect to the oxygen-containing ring system. This stereochemical specification is often denoted using more detailed stereochemical descriptors such as (1R,5S,6R) or similar designations that precisely define the absolute configuration at each stereogenic center within the molecule.

Historical Development and Discovery

The historical development of this compound is intimately connected with advances in synthetic methodology for constructing strained bicyclic systems and the growing interest in conformationally constrained molecular frameworks. Early research into bicyclo[3.1.0]hexane systems began with investigations into cyclopropane-containing natural products and their synthetic analogs. The incorporation of heteroatoms, particularly oxygen, into these rigid frameworks emerged as researchers sought to develop more biologically relevant molecular scaffolds that could mimic natural biomolecules while maintaining the unique structural properties conferred by the bicyclic constraint.

Significant progress in the synthesis of oxabicyclo[3.1.0]hexane derivatives occurred through the development of cyclopropylmagnesium carbenoid chemistry, as described in research by Satoh and colleagues. Their work on the 1,5-CH insertion of cyclopropylmagnesium carbenoids as a key reaction provided versatile synthetic routes to various 3-oxabicyclo[3.1.0]hexane derivatives, including asymmetric synthesis approaches that enabled access to enantiomerically pure compounds. This methodology represented a significant advancement in the field by providing reliable and scalable synthetic approaches to these complex molecular frameworks.

The development of this compound was further accelerated by research into conformationally locked nucleoside analogs. Ludek and Marquez made substantial contributions to this field through their synthesis of conformationally North-locked pyrimidine nucleosides built on oxabicyclo[3.1.0]hexane scaffolds. Their work demonstrated that beginning with known 3-oxabicyclo[3.1.0]hexane scaffolds, strategic modifications including relocation of the fused cyclopropane ring bond and shifting of the oxygen atom could generate new templates that more closely mimic natural nucleoside structures. This research highlighted the importance of precise stereochemical control in these systems and established synthetic precedents for accessing amino-substituted derivatives.

Significance in Organic Chemistry

This compound holds particular significance in organic chemistry due to its unique combination of structural rigidity, functional group diversity, and synthetic accessibility. The compound serves as an important building block for the construction of more complex molecular architectures, particularly those requiring conformational constraint or specific three-dimensional arrangements of functional groups. The rigid bicyclic framework prevents free rotation around carbon-carbon bonds, effectively locking the molecule into a specific conformation that can be exploited for selective binding to biological targets or for controlling reaction selectivity in synthetic transformations.

One of the most significant applications of this compound lies in its use as a scaffold for conformationally constrained nucleoside analogs. Research has demonstrated that the bicyclo[3.1.0]hexane framework can effectively mimic the sugar moiety of natural nucleosides while providing enhanced metabolic stability and altered biological activity profiles. The conformationally rigid nature of these analogs allows researchers to probe the conformational preferences of nucleoside-binding enzymes and to develop compounds with improved therapeutic profiles. For instance, studies have shown that such locked nucleosides can discriminate between North and South conformational preferences of various nucleoside binding enzymes, providing valuable insights into enzyme-substrate interactions.

The synthetic methodology developed for accessing this compound has also contributed significantly to the broader field of synthetic organic chemistry. The convergent synthesis approaches, including (3 + 2) annulation processes to build five-membered rings in bicyclic systems, represent important advances in methodological chemistry. These synthetic strategies have been extended to create libraries of related compounds with varying substitution patterns and stereochemical arrangements, enabling structure-activity relationship studies and the development of optimized analogs for specific applications.

Property Value Reference
Molecular Formula C₅H₉NO
Molecular Weight 99.133 Da
Chemical Abstracts Service Number (free base) 724701-02-4
Chemical Abstracts Service Number (hydrochloride) 1048962-49-7
PubChem Compound Identifier 24597810
Stereochemical Configuration Trans

Relationship to Bicyclo[3.1.0]hexane Systems

This compound belongs to the broader family of bicyclo[3.1.0]hexane compounds, which are characterized by their prevalence in natural products and synthetic bioactive compounds. The bicyclo[3.1.0]hexane scaffold appears in numerous natural products, including sesquiterpenes such as crispatene, cycloeudesmol, and laurinterol, which have been isolated from marine sources and exhibit potent bioactivities. The structural relationship between this compound and these natural products demonstrates the biological relevance of the bicyclic framework and provides insights into potential mechanisms of biological activity.

The incorporation of oxygen into the bicyclic framework, as seen in this compound, represents an important structural modification that can significantly alter the chemical and biological properties of the parent bicyclo[3.1.0]hexane system. The oxygen atom serves multiple functions: it can participate in hydrogen bonding interactions with biological targets, contribute to the overall polarity and solubility characteristics of the molecule, and provide additional sites for chemical modification through standard oxygen-based protecting group chemistry. Furthermore, the presence of oxygen in the ring system can influence the conformational preferences and ring strain of the bicyclic framework, potentially leading to enhanced or altered reactivity patterns compared to the all-carbon bicyclo[3.1.0]hexane systems.

The amino substitution at the 6-position represents another key structural feature that distinguishes this compound from simpler bicyclo[3.1.0]hexane derivatives. The amino group provides a basic center that can engage in electrostatic interactions with negatively charged biological targets, and it serves as a versatile functional handle for further chemical elaboration. The specific positioning of the amino group at the 6-position, combined with the trans stereochemical arrangement, creates a unique three-dimensional arrangement of functional groups that may be particularly well-suited for specific biological applications or synthetic transformations.

Recent advances in the synthesis of bicyclo[3.1.0]hexane systems have emphasized the development of convergent synthetic approaches that can efficiently construct these strained ring systems from readily available starting materials. The (3 + 2) annulation methodology, which involves the reaction of cyclopropenes with aminocyclopropanes, represents a particularly elegant approach for accessing substituted bicyclo[3.1.0]hexane derivatives with high levels of stereochemical control. This methodology has been successfully applied to create compounds possessing all-carbon quaternary centers and multiple contiguous stereocenters, demonstrating the versatility and potential of these synthetic approaches for accessing complex molecular architectures related to this compound.

Bicyclo[3.1.0]hexane Derivative Key Structural Features Biological Activity Reference
Crispatene All-carbon bicyclic framework Marine natural product bioactivity
Cycloeudesmol Sesquiterpene structure Potent bioactivity
Laurinterol Marine-derived sesquiterpene Bioactive natural product
This compound Oxygen incorporation, amino substitution Conformationally constrained scaffold

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,5R)-3-oxabicyclo[3.1.0]hexan-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c6-5-3-1-7-2-4(3)5/h3-5H,1-2,6H2/t3-,4+,5?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMHKNOMRGEMLC-NGQZWQHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2N)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2N)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amino Alcohol Precursors

A common and well-documented approach to synthesize trans-6-Amino-3-oxabicyclo[3.1.0]hexane involves the cyclization of suitably functionalized amino alcohol precursors. This method typically proceeds via intramolecular ring closure to form the bicyclic structure:

  • Starting materials: Amino alcohol derivatives that have functional groups positioned to enable cyclization.
  • Reaction conditions: Use of strong acids or bases to promote ring closure; for example, strong bases like potassium carbonate in polar aprotic solvents (e.g., acetonitrile) or strong acids under controlled pH.
  • Temperature: Mild to moderate heating (room temperature to 100°C) depending on precursor stability.
  • Atmosphere: Often inert atmosphere (nitrogen or argon) to prevent side reactions.
  • Outcome: Formation of the bicyclic oxabicyclo[3.1.0]hexane ring system with the amino group positioned trans to the oxirane ring.

Epoxide Ring Formation via (3+2) Annulation

Another synthetic strategy involves a (3+2) annulation reaction using difluorocyclopropenes or similar cyclopropane derivatives:

  • Method: Difluorocyclopropenes react with amino alcohols or related nucleophiles to form the bicyclic structure.
  • Yield: Reported yields can reach up to 69%, indicating good efficiency.
  • Advantages: This method allows for the selective formation of the bicyclic ring system with control over stereochemistry.

Use of Mesylate Intermediates

Cyclization can also be achieved by converting amino alcohols into mesylate derivatives, which then undergo intramolecular nucleophilic substitution:

  • Procedure: Amino alcohol is converted to a mesylate under standard conditions (e.g., mesyl chloride and base).
  • Cyclization: Treatment with potassium carbonate in acetonitrile induces ring closure to form the bicyclic system.
  • Reaction control: The reaction conditions (temperature, solvent, base concentration) are optimized to maximize yield and minimize side products.

Industrial Production Considerations

In industrial-scale synthesis, continuous flow reactors are employed to optimize reaction parameters such as temperature, residence time, and mixing efficiency:

  • Advantages: Continuous flow allows for better control of reaction kinetics, improved safety, and scalability.
  • Purification: Advanced purification techniques such as chromatography and recrystallization are used to achieve high purity.

Detailed Reaction Conditions and Yields

Preparation Method Key Reagents/Conditions Temperature Yield (%) Notes
Cyclization of amino alcohol Strong acid/base, inert atmosphere, K2CO3, MeCN RT to 100°C Variable Requires careful pH and temperature control
(3+2) Annulation Difluorocyclopropenes, amino alcohols Mild heating Up to 69 Good stereochemical control
Mesylate cyclization Mesyl chloride, K2CO3, acetonitrile RT to 80°C Variable Efficient intramolecular substitution
Continuous flow synthesis Optimized flow conditions, chromatography Controlled High Suitable for large-scale production

Research Findings and Experimental Details

  • Example synthesis: A study reported the reaction of tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane derivatives under mild conditions with coupling agents such as HATU or TBTU in solvents like dimethylformamide or tetrahydrofuran at room temperature, yielding 57-81% of the target compounds after purification by preparative HPLC. These reactions demonstrate the compound’s utility as a building block in complex molecule synthesis and confirm the stability of the bicyclic system under standard organic synthesis conditions.

  • Reaction with sodium azide: The conversion of tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane derivatives to tetrazolyl analogues was achieved by heating with sodium azide and triethyl orthoformate in acetic acid at 100°C for 4 hours under inert atmosphere, yielding 50.3% of the product after workup. This highlights the compound’s amenability to further functionalization via nucleophilic substitution on the amino group.

  • Purification and characterization: The final products are typically purified by recrystallization or chromatographic techniques, and characterized by mass spectrometry (ESI-MS), NMR, and melting point analysis to confirm structure and purity.

Summary Table of Preparation Methods

Method Description Key Reagents/Conditions Yield Range (%) Scale Suitability
Amino alcohol cyclization Intramolecular ring closure of amino alcohols Strong acid/base, K2CO3, MeCN, inert atmosphere Variable Laboratory and industrial
(3+2) Annulation Annulation using difluorocyclopropenes Difluorocyclopropenes, mild heating Up to 69 Laboratory scale
Mesylate intermediate cyclization Mesylation followed by base-induced cyclization Mesyl chloride, K2CO3, acetonitrile Variable Laboratory scale
Continuous flow synthesis Optimized flow reactor conditions Controlled temperature, flow rate High Industrial scale

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-6-Amino-3-oxabicyclo[3.1.0]hexane can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form different amine derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or neutral conditions.

Major Products:

    Oxidation: Oxidized derivatives such as ketones and carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amino derivatives with various functional groups.

Scientific Research Applications

Organic Synthesis

Trans-6-Amino-3-oxabicyclo[3.1.0]hexane serves as a crucial building block in organic synthesis. Its unique structural properties allow it to be utilized in the synthesis of complex molecules, including natural products and pharmaceuticals.

Synthetic Routes

The synthesis typically involves:

  • Cyclization of amino alcohols with epoxides : This method requires controlled conditions using strong bases to prevent side reactions.
  • Industrial production : Continuous flow reactors are often employed for consistent quality and yield, followed by purification methods like recrystallization or chromatography.

Medicinal Chemistry

This compound has shown potential in drug development due to its ability to interact with various biological targets.

Research indicates that this compound may exhibit:

  • Neurotransmitter modulation : It potentially interacts with glutamate receptors, suggesting applications in neurological disorders such as anxiety and depression.
  • Antimicrobial properties : Studies are ongoing to explore its effectiveness against various pathogens.

Industrial Applications

In the industrial sector, this compound is valuable for developing new materials and as a catalyst in chemical reactions due to its unique properties.

Case Study 1: Neurotransmitter Interaction

A study investigating the interactions of this compound with glutamate receptors demonstrated its potential as a modulator, which could lead to new treatments for mood disorders.

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound revealed promising results against certain bacterial strains, indicating its potential use as an antimicrobial agent in pharmaceuticals.

Mechanism of Action

The mechanism by which trans-6-Amino-3-oxabicyclo[3.1.0]hexane exerts its effects depends on its specific interactions with molecular targets. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Heteroatom Variations

3-Azabicyclo[3.1.0]hexane Derivatives
  • Key Differences : Replacing the oxygen atom with nitrogen (e.g., 3-azabicyclo[3.1.0]hexane-6-carboxylates) alters electronic properties and hydrogen-bonding capacity.
  • Synthesis : Dirhodium-catalyzed stereoselective synthesis yields either exo- or endo-isomers, enabling precise control over stereochemistry .
  • Applications : These derivatives act as GlyT1 inhibitors for neurological disorders and calcium channel blockers .
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane
  • Research Use: Studied in green oxidation processes using cold-adapted monoamine oxidases, highlighting its role in sustainable chemistry .
6-Oxa-3-thiabicyclo[3.1.0]hexane Derivatives
  • Features : Sulfur substitution at the 3-position introduces distinct electronic and conformational properties.
  • Example : 1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane-3,3-dioxide (CAS: 18502-58-4) has a sulfone group, enhancing polarity .

Substituent and Stereochemical Variations

exo-3-Methyl-6-amino-3-azabicyclo[3.1.0]hexane
  • Structure: Methyl at C3 and amino at C6 (exo-configuration).
  • Properties: Thermodynamically stable 6α-amino configuration under reductive conditions .
  • Applications : Building block for trovalloxacin (antibiotic) and piperidine mimetics .
6-Morpholino-3-azabicyclo[3.1.0]hexane Derivatives
  • Conformation : Chair conformation observed in endo-3-methyl derivatives via NMR and X-ray crystallography, while N-demethyl analogs adopt boat conformations .
  • Implications : Conformational flexibility impacts binding to biological targets .

Physicochemical and Pharmacological Properties

Compound Molecular Formula Molecular Weight Key Features Applications
trans-6-Amino-3-oxabicyclo[3.1.0]hexane C₅H₉NO 113.13 Oxygen enhances polarity; rigid bicyclic scaffold Drug discovery, chiral intermediates
3-Azabicyclo[3.1.0]hexane-6-carboxylate C₇H₁₀NO₂ 155.16 Nitrogen enables H-bonding; stereoselective synthesis GlyT1 inhibitors, calcium blockers
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane C₇H₁₂N 110.18 Methyl groups improve lipophilicity Green chemistry substrates
exo-3-Methyl-6-amino-3-azabicyclo[3.1.0]hexane C₆H₁₂N₂ 112.17 Thermodynamic stability in 6α-configuration Antibiotic precursors

Biological Activity

Trans-6-Amino-3-oxabicyclo[3.1.0]hexane is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and implications for therapeutic applications.

Structural Characteristics

This compound features a bicyclic framework that includes an amino group and an oxabicyclo system. This configuration contributes to its rigidity and spatial arrangement, which are critical for its interactions with various biological systems.

The biological effects of this compound primarily arise from its ability to interact with specific molecular targets, including enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites, thereby modulating metabolic pathways.
  • Receptor Modulation : It has been suggested that this compound can interact with neurotransmitter receptors, particularly glutamate receptors, which are crucial for neurological functions and potential therapeutic applications in anxiety and depression .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Neurotransmitter Modulation : The compound has shown potential as a modulator of neurotransmitter systems, which may lead to applications in treating neurological disorders .
  • Antiviral Properties : Its structural similarities to known antiviral agents suggest potential efficacy against viral infections .
  • Antitumor Activity : Preliminary studies indicate that it may induce apoptosis in cancer cell lines, suggesting a role in cancer therapy .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

CompoundKey FeaturesBiological Activity
cis-6-Amino-3-oxabicyclo[3.1.0]hexane Different stereochemistryVaries significantly from trans form
6-Amino-3-oxabicyclo[3.1.0]hexane Lacks the trans configurationDifferent reactivity and properties
6-Amino derivatives Various substitutionsAltered pharmacological profiles

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Neurotransmitter Interaction :
    • Researchers examined the compound's effect on glutamate receptors, finding that it could enhance receptor activity, potentially aiding in the treatment of mood disorders .
  • Antiviral Activity Assessment :
    • A study demonstrated that this compound exhibited significant antiviral activity against Epstein-Barr virus (EBV) in vitro, indicating its potential as a therapeutic agent .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-6-Amino-3-oxabicyclo[3.1.0]hexane
Reactant of Route 2
trans-6-Amino-3-oxabicyclo[3.1.0]hexane

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